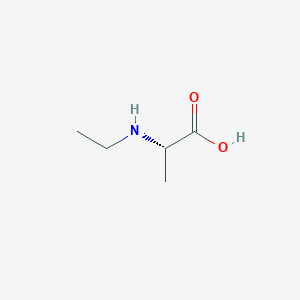

N-ethylalanine

Description

Contextualization of N-Alkylated Amino Acids in Contemporary Chemical Synthesis

N-alkylated amino acids are a crucial class of unnatural amino acids that serve as valuable building blocks in the synthesis of a wide array of organic molecules. acs.orgmdpi.com Their incorporation into peptides and other biologically active compounds can dramatically alter their properties. The presence of an alkyl group on the nitrogen atom of the amino acid backbone introduces steric hindrance, which can influence the molecule's conformation and resistance to enzymatic degradation. This modification is a key strategy in drug discovery and protein engineering. acs.org

The synthesis of N-alkylated amino acids has been a subject of extensive research, with various methods developed to achieve this transformation. Traditional approaches often involve reductive alkylation using aldehydes or nucleophilic substitution with alkyl halides. mdpi.comnih.gov However, these methods can have limitations, such as the need for stoichiometric reagents and the generation of significant byproducts. mdpi.comnih.gov Consequently, there is a growing focus on developing more sustainable and efficient catalytic methods for N-alkylation, including the use of alcohols as alkylating agents. nih.gov The development of novel three-component reactions under visible-light-induced palladium catalysis represents a recent advancement in this area. acs.org

N-alkylated amino acids are integral components of numerous pharmaceutical drugs, including the anticoagulant clopidogrel (B1663587) and the anticonvulsant briviact. acs.org They are also used in the creation of biodegradable polymers and as ligands in asymmetric catalysis. mdpi.comnih.gov The ability to synthesize a diverse range of N-alkylated amino acids, including those with functionalized side chains, is essential for expanding the chemical space available for drug development and materials science. chimia.ch

Significance of N-Ethylalanine as a Model Compound in Stereochemical and Conformational Studies

This compound, with its relatively simple ethyl substitution, serves as an excellent model compound for investigating the stereochemical and conformational effects of N-alkylation. The presence of the ethyl group significantly influences the rotational freedom around the N-Cα bond, leading to distinct conformational preferences compared to unsubstituted alanine (B10760859). These conformational constraints can have a profound impact on the secondary structure of peptides when this compound is incorporated.

Stereochemical studies are fundamental to understanding the three-dimensional arrangement of atoms in molecules, which in turn dictates their biological activity. The introduction of an ethyl group at the nitrogen atom of alanine creates a chiral center, and the resulting stereoisomers of this compound can exhibit different biological properties. Research in this area often involves the asymmetric synthesis of specific stereoisomers and the analysis of their conformational behavior using techniques such as NMR spectroscopy and computational modeling. These studies provide valuable insights into how N-alkylation can be used to control the shape and function of peptides and other molecules.

The conformational landscape of N-alkylated amino acids is a key determinant of their biological function. In the context of peptides, the presence of an N-ethyl group can disrupt or stabilize specific secondary structures like alpha-helices and beta-sheets. This has significant implications for the design of peptidomimetics with enhanced stability and specific binding affinities. Conformational analysis of this compound and related compounds helps to elucidate the principles governing these structural effects, guiding the rational design of new therapeutic agents.

Research Trajectories and Future Directions in this compound Chemistry

The field of this compound chemistry is poised for continued growth, with several promising research trajectories. A major focus is the development of more efficient and selective synthetic methods for producing this compound and other N-alkylated amino acids. This includes the exploration of novel catalytic systems and the use of renewable starting materials to create more sustainable synthetic routes. nih.gov One-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, are also being investigated to improve efficiency and reduce waste. sciengine.com

Another key area of future research is the expanded application of this compound in medicinal chemistry. As our understanding of the structural and functional consequences of N-alkylation deepens, so too will our ability to design and synthesize novel drug candidates with improved pharmacological profiles. This includes the development of peptides with enhanced resistance to proteolysis and the creation of small molecules with specific and potent biological activities. The use of this compound as a building block in combinatorial libraries for high-throughput screening is also expected to accelerate drug discovery efforts. chimia.ch

Furthermore, the unique properties of this compound make it a valuable tool for fundamental studies in chemical biology and biophysics. By systematically incorporating this compound into peptides and proteins, researchers can probe the forces that govern protein folding, stability, and interaction. These studies will not only advance our basic understanding of biological processes but also provide a foundation for the development of new biomaterials and therapeutic strategies.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(ethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATPFTPVGIHCCM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475625 | |

| Record name | N-Ethyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65278-03-7 | |

| Record name | N-Ethyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethylalanine and Its Derivatives

Chemo-Enzymatic Approaches to N-Ethylalanine Synthesis

Chemo-enzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biocatalysts. frontiersin.org This approach is particularly effective for producing chiral amines and their derivatives under mild, environmentally benign conditions. frontiersin.orgfrontiersin.org

One prominent chemo-enzymatic strategy adaptable for this compound synthesis involves the use of reductive aminases (RedAms). frontiersin.org These enzymes catalyze the asymmetric amination of a ketone precursor, such as pyruvate (B1213749), with an amine. For this compound, the reaction would involve the reductive amination of pyruvic acid or its ester with ethylamine (B1201723). The enzyme, utilizing a cofactor like NADPH, would stereoselectively form the C-N bond, leading directly to either (R)- or (S)-N-ethylalanine depending on the enzyme's stereopreference. Reductive aminases have been successfully engineered for the synthesis of various secondary amines with high conversion rates and excellent enantiomeric excess. frontiersin.org

Another powerful class of enzymes for this purpose is the ω-transaminases (ω-TAs). mdpi.com These enzymes can be used in asymmetric synthesis from pro-chiral ketones. A potential pathway could involve a dual-enzyme cascade. For instance, one enzyme could convert a precursor into an intermediate that is then aminated by an ω-TA. While often used for primary amines, engineering efforts are expanding their scope to include secondary amines.

The general principle of chemo-enzymatic synthesis involves a multi-step process where at least one key step is catalyzed by an enzyme. nih.gov For this compound, this could start with a chemically synthesized precursor which is then subjected to enzymatic transformation to install the chiral center. rsc.orgfrontiersin.org

Table 1: Potential Chemo-Enzymatic Reactions for this compound Synthesis This table is illustrative of potential strategies based on existing enzymatic capabilities.

| Enzyme Class | Substrate 1 | Substrate 2 | Product | Key Advantage |

|---|---|---|---|---|

| Reductive Aminase (RedAm) | Pyruvic Acid | Ethylamine | This compound | Direct, high stereoselectivity. frontiersin.org |

| ω-Transaminase (ω-TA) | Pyruvic Acid | Ethylamine (as amino donor) | This compound | Shifts equilibrium toward product. mdpi.com |

| Lipase | Alanine (B10760859) derivative | Ethyl acetate | This compound derivative | Mild reaction conditions. frontiersin.org |

Asymmetric Synthesis of Enantiopure this compound

Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound, as the biological activity of chiral molecules is often enantiomer-dependent. uwindsor.ca Methodologies are broadly categorized by how the stereochemical control is exerted: through chiral auxiliaries, chiral catalysts, or diastereoselective reactions.

Chiral auxiliaries are stereogenic groups temporarily attached to an achiral substrate to direct a subsequent chemical transformation diastereoselectively. du.ac.inwikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. uwindsor.ca

A widely used method employs Evans' oxazolidinone auxiliaries. uwindsor.cawikipedia.org The synthesis would proceed as follows:

Acylation: An enantiomerically pure oxazolidinone (often derived from valinol or phenylalaninol) is acylated with a protected alanine derivative, or more directly, with a reagent like 2-bromopropionyl chloride, to form an N-acyl oxazolidinone.

Enolate Formation & Alkylation: The N-acyl oxazolidinone is treated with a base (e.g., sodium hexamethyldisilazide) to form a chiral enolate. The auxiliary provides a sterically hindered environment, forcing the subsequent electrophilic attack to occur from the less hindered face. Reaction of this enolate with an ethylating agent (e.g., ethyl iodide) would yield the N-ethylated product with high diastereoselectivity.

Hydrolysis: The final step involves the cleavage of the auxiliary, typically via hydrolysis, to release the enantiopure this compound.

Other notable auxiliaries include pseudoephedrine, which can be used to form a chiral amide that directs alkylation at the α-position, and chiral camphorsultams. wikipedia.org A novel approach also utilizes a cysteine-derived oxazolidinone that can function as both a chiral template and an acyl transfer agent. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Substrate | Key Reaction | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Evans' Oxazolidinone | N-Acyl Imide | Enolate Alkylation | Often >95:5 uwindsor.cawikipedia.org |

| Pseudoephedrine | Amide | Enolate Alkylation | High syn-selectivity wikipedia.org |

| Camphorsultam | N-Acyl Sultam | Michael Addition, Alkylation | High selectivity wikipedia.org |

This advanced strategy employs a substoichiometric amount of a chiral catalyst to generate the desired enantiomer, which is more atom-economical than using chiral auxiliaries. du.ac.in

Asymmetric Deprotonation: This technique involves the use of a chiral lithium amide base, such as the complex formed between s-butyllithium (s-BuLi) and (–)-sparteine, to selectively remove a proton from a prochiral starting material. capes.gov.brwhiterose.ac.uk For this compound synthesis, one could envision a precursor like N-benzyl-N-ethyl-2-aminopropane. Asymmetric deprotonation would create a configurationally stable organolithium intermediate, which could then be trapped with an electrophile (e.g., a carboxylating agent) to set the stereocenter.

Chiral Metal Catalysis: Transition-metal complexes with chiral ligands can catalyze a variety of enantioselective transformations. nih.govmdpi.comnih.gov

Asymmetric Hydrogenation: A dehydro-N-ethylalanine precursor could be hydrogenated using a chiral rhodium or iridium catalyst (e.g., with a BINAP or DuPhos ligand) to produce this compound with high enantiomeric excess (ee).

Asymmetric Hydroamination: The direct addition of an amine to an alkene can be catalyzed by chiral metal complexes. For example, a chiral palladium or copper catalyst could mediate the intramolecular hydroamination of a molecule containing both an alkene and an ethylamine moiety to form a cyclic precursor to this compound. acs.org

In a diastereoselective synthesis, one chiral center in the molecule directs the creation of a new stereocenter. du.ac.in This approach is foundational to many asymmetric syntheses. For this compound, a precursor containing a stereocenter can be synthesized and then elaborated.

A plausible route involves the diastereoselective reduction of a chiral β-amino ketone. This ketone could be formed via a Mannich reaction between a chiral amine, an aldehyde, and a ketone enolate. Subsequent reduction of the ketone would be influenced by the existing stereocenter, leading to a diastereomerically enriched γ-amino alcohol precursor. researchgate.net This precursor would then require further chemical steps, such as oxidation and functional group manipulation, to be converted into this compound.

Another strategy is the Povarov reaction, an aza-Diels-Alder reaction, which can be used to construct nitrogen-containing heterocycles with multiple stereocenters in a controlled manner. chemrxiv.org These heterocyclic scaffolds could then be cleaved to yield acyclic, highly functionalized amino acid derivatives.

Regioselective N-Alkylation Strategies for Alanine Precursors

A key challenge in synthesizing this compound is the selective introduction of the ethyl group onto the nitrogen atom of an alanine precursor without side reactions, such as O-alkylation of the carboxyl group or over-alkylation to form a quaternary ammonium (B1175870) salt.

Direct N-Alkylation with Transition-Metal Catalysts: Modern methods allow for the direct N-alkylation of unprotected amino acids using alcohols as alkylating agents, a process often termed "hydrogen autotransfer" or "borrowing hydrogen". researchgate.net This reaction is catalyzed by transition metals like iridium or iron. science.gov The alcohol (ethanol) is temporarily oxidized by the catalyst to an aldehyde (acetaldehyde), which then undergoes reductive amination with the amino acid (alanine). The only byproduct is water, making it a highly atom-economical and green process. researchgate.net

Reductive Amination: A classical and reliable method is the reductive amination of a pyruvate derivative (e.g., pyruvic acid or an ester) with ethylamine. The ethylamine first forms an imine with the ketone, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to give this compound.

Table 3: Comparison of N-Alkylation Strategies

| Method | Alkylating Agent | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Hydrogen Autotransfer | Ethanol | Iridium or Iron complex | Green (water is the only byproduct), high atom economy. researchgate.net |

| Reductive Amination | Acetaldehyde (from Ethylamine + Pyruvate) | NaBH₃CN, NaBH(OAc)₃ | Highly reliable, good yields, mild conditions. |

| Alkylation with Halide | Ethyl Iodide/Bromide | Base (e.g., K₂CO₃) | Prone to over-alkylation, requires protection of carboxyl group. |

Incorporation of this compound into Peptide Sequences

The inclusion of N-alkylated amino acids like this compound into peptides can induce significant conformational changes, increase proteolytic stability, and modulate biological activity. However, their incorporation presents challenges for both ribosomal synthesis and chemical peptide synthesis.

Ribosomal Incorporation: The natural protein synthesis machinery of the ribosome is generally intolerant of N-alkylated amino acids. The N-alkyl group can cause steric hindrance within the peptidyl transferase center of the ribosome, impeding peptide bond formation. Indeed, one study reported that the ribosomal incorporation of this compound was undetectable in a purified E. coli translation system, highlighting the difficulty of this process. nih.gov This is in contrast to N-methyl-alanine, which could be incorporated with high efficiency under certain conditions, suggesting that even a small increase in the size of the alkyl group from methyl to ethyl presents a significant barrier for the ribosome. nih.gov

Chemical Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically assembling peptides. Incorporating N-alkylated amino acids like this compound is challenging due to the slower kinetics of peptide bond formation at the sterically hindered secondary amine. To overcome this, specialized protocols are required:

High-Potency Coupling Reagents: Stronger activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often used in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Extended Coupling Times and Elevated Temperatures: Allowing the coupling reaction to proceed for longer durations or at higher temperatures can help drive the sluggish reaction to completion.

Use of Acyl Halides: Converting the incoming protected amino acid to its acid fluoride (B91410) or chloride can increase its reactivity, facilitating coupling to the N-ethylamino group.

Despite these challenges, the successful incorporation of this compound and other N-alkylated amino acids allows for the creation of peptide analogs with unique structural and functional properties not accessible with the 20 canonical amino acids. core.ac.uk

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides in a stepwise manner on a solid resin support. bachem.com The process involves cycles of Nα-protecting group removal and coupling of the next amino acid until the desired sequence is complete. beilstein-journals.org However, the incorporation of this compound introduces significant steric hindrance from the ethyl group on the secondary amine, which slows down the coupling reaction kinetics and can lead to incomplete reactions. wpmucdn.com

To overcome these challenges, highly efficient coupling reagents are necessary. Standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are often insufficient. Instead, more potent phosphonium (B103445) or aminium (uronium) salt-based reagents are employed. sigmaaldrich.com These reagents convert the protected amino acid into a highly reactive activated species, facilitating amide bond formation with the sterically hindered N-ethylamino group. sigmaaldrich.com Amino acid fluorides and chlorides have also proven effective for coupling hindered residues. google.comnih.gov A novel procedure using triphosgene (B27547) with a combination of bases has been developed as a highly efficient, racemization-free method for coupling sterically hindered N-alkyl amino acids during SPPS. researchgate.net

Microwave-assisted SPPS can also accelerate the slow coupling steps associated with N-alkylated residues. The choice of resin and linker is also critical; for instance, resins can be specifically functionalized to support the synthesis of C-terminal N-ethylamides. google.com

Table 1: Coupling Reagents for SPPS of this compound Peptides

| Reagent Class | Examples | Characteristics | References |

|---|---|---|---|

| Phosphonium Salts | PyBOP, PyAOP | Generates highly reactive active esters; effective for hindered couplings. | sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | Widely used for difficult couplings; HATU and COMU are particularly potent due to the reactivity of their respective active esters. | sigmaaldrich.com |

| Acid Halides | Fmoc-amino acid chlorides/fluorides | React rapidly and show low levels of racemization; useful for sterically hindered amino acids. | nih.gov |

| Phosgene Derivatives | Triphosgene (BTC) | Used for in-situ generation of highly reactive acid chlorides; shown to be effective and racemization-free for N-alkylated amino acids. | google.comresearchgate.net |

Solution-Phase Synthesis Techniques for this compound Peptides

While SPPS is dominant for research purposes, solution-phase peptide synthesis (SolPS) remains valuable, particularly for large-scale production. researchgate.net In solution, the purification of intermediates after each step is required, which can be more laborious than the simple filtration and washing steps of SPPS. nih.gov

For the synthesis of this compound peptides, solution-phase methods also rely on powerful coupling reagents to drive the reaction to completion. A notable development is the use of cyclic propylphosphonic anhydride (B1165640) (T3P®), which promotes rapid and efficient amide bond formation with minimal epimerization and generates water-soluble by-products, simplifying purification. wpmucdn.com The Mitsunobu reaction, a type of redox condensation, provides another route for the N-alkylation of tosyl-protected amino acid and peptide esters with alcohols, yielding N-alkylated derivatives in high yields under mild conditions. scispace.com

Micro-flow reactor technology has been applied to the synthesis of N-methylated peptides, a close analog to N-ethylated ones. This technique allows for the rapid generation of highly reactive intermediates and immediate coupling, which can produce the desired peptide in high yield without significant racemization. nii.ac.jp

Challenges and Mitigation of Side Reactions during N-Alkylation within Peptide Chains

The synthesis of peptides containing this compound is complicated by several potential side reactions, primarily stemming from the steric bulk and altered reactivity of the N-alkylated residue.

Incomplete Coupling: The reduced nucleophilicity and steric hindrance of the N-ethylamino group significantly slow down the coupling reaction, often leading to incomplete acylation and the formation of deletion peptides. wpmucdn.compeptide.com

Mitigation: This is addressed by using extended coupling times, double coupling cycles, or employing highly potent activating reagents like HATU, HCTU, or triphosgene. sigmaaldrich.comresearchgate.net The use of microwave energy can also enhance reaction rates. peptide.com

Racemization: N-alkylated amino acids are particularly susceptible to racemization during activation and coupling. wpmucdn.comresearchgate.net The absence of an amide proton makes the α-proton more acidic, facilitating its removal and the formation of a planar enolate or an oxazolonium intermediate, which leads to loss of stereochemical integrity. wpmucdn.com

Mitigation: Racemization can be minimized by using coupling additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which is more effective than the standard 1-hydroxybenzotriazole (B26582) (HOBt) at suppressing this side reaction. sigmaaldrich.comresearchgate.net The choice of coupling reagent is also crucial; methods based on the in-situ formation of amino acid chlorides from triphosgene have been reported to be racemization-free. researchgate.net

Peptide Bond Cleavage: Peptide bonds C-terminal to an N-alkylated residue are known to be labile under the strong acidic conditions typically used for final cleavage from the resin and side-chain deprotection (e.g., neat trifluoroacetic acid, TFA). nih.gov This acid-catalyzed hydrolysis proceeds through an oxazolone-like intermediate and results in fragmentation of the desired peptide. nih.gov

Mitigation: Milder cleavage cocktails or alternative cleavage strategies are required. For example, using a 2-chlorotrityl resin allows for cleavage under very mild acidic conditions that preserve the sensitive peptide bond. nih.gov

Guanidinylation: A side reaction specific to aminium/uronium-based coupling reagents (like HBTU, HATU) is the guanidinylation of the free N-terminal secondary amine, which irreversibly caps (B75204) the peptide chain. peptide.com

Mitigation: This can be prevented by pre-activating the carboxylic acid with the coupling reagent before adding it to the resin-bound peptide, rather than performing the activation in situ. peptide.com

Table 2: Common Side Reactions and Mitigation Strategies

| Challenge | Description | Mitigation Strategies | References |

|---|---|---|---|

| Incomplete Coupling | Slow reaction kinetics due to steric hindrance lead to deletion sequences. | Use of potent coupling reagents (HATU, PyAOP), double coupling, microwave irradiation. | sigmaaldrich.compeptide.com |

| Racemization | Loss of stereochemistry at the α-carbon of the this compound residue during activation. | Use of additives like HOAt; racemization-free coupling reagents (e.g., triphosgene-based). | sigmaaldrich.comresearchgate.netresearchgate.net |

| Acid-Catalyzed Cleavage | Fragmentation of the peptide bond C-terminal to the this compound residue during TFA treatment. | Use of acid-labile resins (e.g., 2-chlorotrityl) allowing for milder cleavage conditions. | nih.govnih.gov |

| Guanidinylation | Irreversible capping of the N-terminus by aminium/uronium coupling reagents. | Pre-activation of the incoming amino acid before addition to the peptide-resin. | peptide.com |

Novel Synthetic Pathways for this compound Analogs

The development of novel synthetic methods provides access to a wider range of this compound analogs with diverse functionalities. These pathways often offer improved efficiency, atom economy, and stereochemical control.

One prominent strategy is reductive amination . This involves the reaction of an α-keto acid (like pyruvic acid) or an amino acid ester with an aldehyde (e.g., acetaldehyde) in the presence of a reducing agent. rsc.orglibretexts.org Sodium triacetoxyborohydride has been identified as a particularly convenient and effective reagent for the N-alkylation of various amino acid esters via this method. researchgate.netthieme-connect.com This approach allows for the direct installation of an ethyl group or other alkyl substituents onto the nitrogen atom.

A more recent and atom-economical approach is the direct catalytic N-alkylation using alcohols (e.g., ethanol) through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov Ruthenium-based catalysts have been shown to efficiently mediate the selective mono-N-alkylation of amino acid esters and amides with alcohols, producing water as the only byproduct and proceeding with excellent retention of stereochemistry. nih.govrug.nl

Another innovative method involves the chemical modification of readily available amino acids. For instance, a strategy starting from hydroxyproline (B1673980) (Hyp) allows for the generation of "customizable units" that can be converted into various N-alkyl amino acids, including those with bulky or functionalized N-alkyl chains, through steps like reductive amination or the addition of C-nucleophiles. acs.org

Table 3: Comparison of Novel Synthetic Pathways for this compound Analogs

| Synthetic Pathway | Key Reagents/Catalysts | Advantages | Disadvantages/Limitations | References |

|---|---|---|---|---|

| Reductive Amination | Amino acid ester, acetaldehyde, NaBH(OAc)₃ | Facile, one-pot procedure; good yields. | Availability and stability of aldehyde substrates can be a limitation. | rsc.orgresearchgate.netthieme-connect.com |

| Direct Catalytic N-Alkylation | Amino acid ester, ethanol, Ruthenium catalyst | High atom economy (water is the only byproduct); excellent stereochemical retention; base-free. | Requires specific catalyst systems; optimization of reaction conditions is crucial to avoid side reactions. | nih.govrug.nl |

| Modification of Precursors | Hydroxyproline-derived units, organometallic reagents | Allows for the creation of diverse and complex N-alkyl chains with various functionalities. | Multi-step synthesis may be required. | acs.org |

Stereochemical Investigations of N Ethylalanine

Enantiomeric Purity Analysis and Determination of N-Ethylalanine

The determination of the enantiomeric purity, or enantiomeric excess (ee), of this compound is crucial for its use in pharmaceuticals and as a chiral building block. enamine.netacs.org A mixture that contains equal amounts of two enantiomers is known as a racemic mixture and will have an enantiomeric purity of zero. youtube.comlibretexts.org Several methods are employed to analyze the enantiomeric composition of this compound and its derivatives.

Gas chromatography (GC) on a chiral stationary phase is a powerful technique for separating and quantifying the enantiomers of amino acids, including N-alkylated ones. cat-online.comnih.gov This method typically involves derivatization to make the amino acids volatile. For instance, they can be converted to their N-trifluoroacetyl-O-methyl ester derivatives. nih.gov This allows for the separation and quantification of each enantiomer, with detection limits in the picogram range. nih.gov The accuracy of enantiomeric excess determination by this method can be very high, with errors in the range of ±0.5%–2.5%. nih.gov

High-performance liquid chromatography (HPLC) using chiral columns is another widely used method. cat-online.com For detection with a UV detector, the amino acid derivatives often require a chromophoric group. cat-online.com This technique can be used to directly separate the enantiomers of some this compound derivatives.

Nuclear magnetic resonance (NMR) spectroscopy can also be utilized to determine enantiomeric purity. In the presence of a chiral solvating agent or a chiral shift reagent, the NMR spectra of the two enantiomers will differ, allowing for their quantification. libretexts.org

It is important to consider that the conditions used during analysis, such as hydrolysis of peptides, can sometimes cause racemization, which is the conversion of one enantiomer into a racemic mixture. cat-online.com This can affect the accuracy of the determined enantiomeric purity.

Table 1: Methods for Enantiomeric Purity Analysis of this compound

| Method | Principle | Common Derivatization | Detection | Key Advantages |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral stationary phase. cat-online.comnih.gov | N-trifluoroacetyl-O-methyl esterification. nih.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS). cat-online.com | High sensitivity and accuracy. nih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. cat-online.com | Often requires a chromophoric group for UV detection. cat-online.com | UV Detector. cat-online.com | Direct analysis of some derivatives. cat-online.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or shift reagents to induce different chemical shifts for each enantiomer. libretexts.org | Not always required. | NMR Detector. | Non-destructive and can provide structural information. |

Chiroptical Properties and Their Spectroscopic Measurement

This compound, being a chiral molecule, exhibits chiroptical properties, meaning it interacts differently with left and right circularly polarized light. These properties are measured using techniques such as circular dichroism (CD) spectroscopy and by determining the specific optical rotation.

Circular dichroism (CD) spectroscopy is a powerful tool for studying the chiral structure of molecules. acs.orgacs.org The CD spectrum provides information about the secondary structure of peptides and proteins containing this compound. For example, the presence of specific helical structures can be identified by characteristic CD signals. acs.orgacs.org The chiroptical properties of polymers containing N-ethylaniline units have been shown to be influenced by the size of the alkyl groups and the pH of the solution. acs.orgacs.org

The specific optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. For (S)-N-Boc-α-ethylalanine, a specific optical rotation of +11° has been reported, with an enantiomeric excess of ≥98.0%. vwr.com The optical rotation of a mixture can be used to calculate the enantiomeric excess if the specific rotation of the pure enantiomer is known. youtube.com

The chiroptical properties of this compound and its derivatives are sensitive to their environment, such as the solvent and temperature. These properties provide valuable insights into the stereochemistry and conformation of these molecules.

Table 2: Chiroptical Properties of this compound Derivatives

| Compound | Property | Value | Technique | Reference |

| (S)-N-Boc-α-ethylalanine | Specific Optical Rotation | +11° | Polarimetry | vwr.com |

| (S)-N-Boc-α-ethylalanine | Enantiomeric Excess | ≥98.0 % | Not Specified | vwr.com |

| Poly(N-ethylaniline) | Chiral Structure Induction | Confirmed | Circular Dichroism (CD) Spectroscopy | acs.orgacs.org |

Conformational Analysis of this compound and its Peptide Derivatives

The three-dimensional structure, or conformation, of this compound and peptides containing this amino acid is crucial for their biological activity and physical properties. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org

The introduction of an N-ethyl group adds steric bulk and influences the preferred backbone conformation of the peptide chain. nih.gov This can lead to the stabilization of specific secondary structures, such as helices or turns. researchgate.net The conformational preferences of N-alkylated amino acids are a subject of significant research interest. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used to model and predict the stable conformations of this compound and its derivatives. mdpi.com These calculations can help to understand the intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations. mdpi.comacs.org

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed information about the conformation of these molecules in solution and in the solid state, respectively. researchgate.net For example, NMR studies can reveal the presence of intramolecular hydrogen bonds, which are key to stabilizing folded structures. acs.org

The conformational analysis of this compound-containing peptides is essential for designing molecules with specific shapes and functionalities, for example, in the development of new drugs or materials.

Application of this compound as a Chiral Building Block in Asymmetric Organic Synthesis

Optically pure this compound is a valuable chiral building block in asymmetric synthesis, which is the synthesis of a chiral compound from an achiral or racemic precursor. enamine.nettcichemicals.com The use of chiral building blocks allows for the transfer of chirality to the target molecule, leading to the formation of a specific enantiomer. sigmaaldrich.com

This compound can be incorporated into peptides or used as a starting material for the synthesis of more complex chiral molecules. acs.orgrsc.org Its chiral center can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure products. nii.ac.jpscribd.com

The development of methods for the asymmetric synthesis of N-C axially chiral compounds has seen the use of N-substituted sulfonamides, which can be seen as derivatives of N-alkylated amino acids. mdpi.com Furthermore, organocatalytic methods have been developed for the atroposelective N-acylation to create N-N axially chiral compounds. rsc.orgnih.gov

The versatility of this compound as a chiral building block stems from its ability to be readily modified and incorporated into various molecular scaffolds, making it a useful tool for medicinal chemists and synthetic organic chemists. enamine.netsigmaaldrich.com

Spectroscopic and Advanced Analytical Characterization of N Ethylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of N-ethylaniline, providing unambiguous evidence of its molecular structure through the analysis of different nuclei, primarily ¹H and ¹³C.

Proton NMR spectroscopy of N-ethylaniline reveals distinct signals for each unique proton environment within the molecule. The spectrum is characterized by signals from the ethyl group protons (-CH₂- and -CH₃), the aromatic protons on the benzene (B151609) ring, and the amine proton (-NH-). The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the electronic environment and proximity to neighboring protons.

In a typical ¹H NMR spectrum recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), the ethyl group's methyl protons appear as a triplet, coupled to the adjacent methylene (B1212753) protons. chemicalbook.com The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The amine proton often presents as a broad singlet, and its chemical shift can be variable depending on solvent and concentration. chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | ~1.22 | Triplet (t) | ~7.1 |

| -CH₂- (Ethyl) | ~3.11 | Quartet (q) | ~7.1 |

| -NH- | ~3.42 | Broad Singlet (br s) | N/A |

| Aromatic (C₆H₅) | ~6.58 - 7.15 | Multiplet (m) | N/A |

Note: Data is representative and sourced from typical spectra in CDCl₃. chemicalbook.com Actual values may vary slightly based on experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of N-ethylaniline. Due to the molecule's symmetry, six distinct carbon signals are expected: four for the aromatic ring (ipso, ortho, meta, and para carbons) and two for the ethyl group. The chemical shifts are influenced by the electronegativity of the attached nitrogen atom and the aromatic ring currents.

The carbon atom directly attached to the nitrogen (ipso-carbon) is significantly deshielded and appears furthest downfield among the aromatic signals. The carbons of the ethyl group appear in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~15.2 |

| -CH₂- (Ethyl) | ~38.6 |

| C-meta (Aromatic) | ~113.1 |

| C-para (Aromatic) | ~117.7 |

| C-ortho (Aromatic) | ~129.5 |

| C-ipso (Aromatic) | ~147.5 |

Note: Data is representative and sourced from typical spectra in CDCl₃. rsc.orgspectrabase.com

While 1D NMR spectra are powerful, 2D NMR techniques are employed to resolve complex spectra and definitively establish atomic connectivity. nih.gov For N-ethylaniline, several 2D NMR experiments would be informative:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a clear cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their spin-spin coupling and thus their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton signal to the carbon to which it is directly attached. It would definitively assign the proton and carbon signals for the -CH₂- and -CH₃- groups, as well as for the ortho, meta, and para positions of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For N-ethylaniline, an HMBC spectrum would show correlations from the methylene protons to the ipso-carbon of the aromatic ring, confirming the N-ethyl to phenyl linkage.

These advanced NMR methods provide an unambiguous and comprehensive map of the molecular structure, leaving no doubt as to the identity and constitution of N-ethylaniline. ipb.pt

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of a molecule with very high accuracy, often to within a few parts per million (ppm). This precision allows for the confident determination of a compound's elemental formula.

For N-ethylaniline, the molecular formula is C₈H₁₁N. nist.gov HRMS analysis would measure the exact mass of its molecular ion, distinguishing it from other potential compounds that may have the same nominal mass.

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Nominal Mass | 121 g/mol |

| Exact Mass (Monoisotopic) | 121.089149 g/mol |

| [M+H]⁺ Exact Mass | 121.096974 g/mol |

Note: Exact mass values are calculated based on the most abundant isotopes of each element. spectrabase.com

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product or daughter ions. uab.edu The resulting fragmentation pattern is characteristic of the molecule's structure and is invaluable for identification.

For N-ethylaniline (C₆H₅-NH-CH₂-CH₃), the molecular ion [M]⁺• at m/z 121 is the precursor ion. A primary and dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info

In this case, the bond between the methylene and methyl carbons of the ethyl group breaks, leading to the loss of a methyl radical (•CH₃, mass 15). This results in the formation of a stable, resonance-delocalized cation at m/z 106, which is often the base peak in the spectrum.

[C₆H₅NHCH₂CH₃]⁺• → [C₆H₅NHCH₂]⁺ + •CH₃

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Mass) | Proposed Fragment Structure |

| 121 | 106 | 15 | [C₆H₅NHCH₂]⁺ |

| 121 | 93 | 28 | [C₆H₅NH]⁺ |

| 121 | 77 | 44 | [C₆H₅]⁺ |

This predictable fragmentation provides a molecular fingerprint that can be used to identify N-ethylaniline in complex mixtures and differentiate it from its isomers. nih.gov

Application in Trace Analysis and Contamination Assessment

The detection of N-ethylalanine at trace levels is crucial for environmental monitoring and contamination assessment. Various analytical techniques can be adapted for the sensitive determination of this compound in environmental matrices such as water and soil. nih.govnih.govresearchgate.netresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands out as a powerful tool for trace analysis. semanticscholar.orgnih.govnih.gov This is due to its high sensitivity and selectivity, which allows for the detection of contaminants at very low concentrations, often in the parts-per-billion (ppb) range. For instance, LC-MS/MS methods have been successfully developed for the analysis of structurally similar compounds like ethanolamines in urine samples, achieving limits of quantification down to 0.4 ng/mL. semanticscholar.orgnih.gov Such a method for this compound would typically involve an extraction step to isolate the compound from the sample matrix, followed by chromatographic separation and mass spectrometric detection.

In the context of contamination assessment, identifying the source and extent of this compound presence is vital. For example, gas chromatography-mass spectrometry (GC-MS) has been used to detect N-ethylaniline contamination in intravenous solutions, highlighting the importance of robust analytical methods in quality control.

The general workflow for trace analysis of this compound in an environmental sample would involve:

Sample Collection and Preparation: Proper sampling techniques are essential to obtain a representative sample. This is followed by extraction and pre-concentration steps, such as solid-phase extraction (SPE), to isolate this compound from interfering matrix components.

Instrumental Analysis: The extracted sample is then analyzed using a highly sensitive instrument, typically LC-MS/MS or GC-MS.

Data Analysis and Interpretation: The results are used to quantify the concentration of this compound and assess the level of contamination.

The development of such trace analysis methods is critical for ensuring environmental safety and for regulatory compliance in various industries.

Chromatographic Separations for this compound Analysis

Chromatographic techniques are fundamental for the separation and analysis of this compound from various samples. The choice of method depends on the sample matrix, the required sensitivity, and whether the separation of enantiomers is necessary.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. researchgate.netresearchgate.netnih.govlew.roscience.gov

A variety of detectors can be coupled with HPLC for the analysis of this compound:

UV Detection: this compound possesses a chromophore that allows for detection using an ultraviolet (UV) detector. The wavelength of maximum absorbance would be selected for optimal sensitivity. While not the most sensitive method, UV detection is robust, cost-effective, and suitable for relatively clean samples or for quantifying higher concentrations of the analyte. researchgate.netresearchgate.netnih.govlew.roscience.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest sensitivity and selectivity. semanticscholar.orgnih.govnih.govresearchgate.netnih.gov This is the preferred method for trace analysis and for complex matrices where co-eluting compounds might interfere with other detection methods. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance specificity. A validated LC-MS/MS method for a similar compound, N-ethyl-α-ethyl-phenethylamine, in dietary supplements demonstrated a limit of detection of 2.5 ng/mL. nih.govresearchgate.net

| Parameter | Typical Condition | Detector | Application |

|---|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | UV | Quantification in relatively pure samples |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., formic acid or ammonium (B1175870) acetate) | UV | Routine analysis |

| Flow Rate | 0.5 - 1.0 mL/min | MS | Trace analysis, complex matrices |

| Detection | UV at λmax or MS/MS in MRM mode | MS | High sensitivity and selectivity required |

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. Since this compound is a polar and non-volatile amino acid, it requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.comjfda-online.comlibretexts.orgnih.gov

Common derivatization strategies for compounds containing amine and carboxylic acid functional groups include:

Silylation: This involves reacting the active hydrogens in the -NH and -COOH groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com

Acylation: This method introduces an acyl group, often a fluorinated one like trifluoroacetyl (TFA), to increase volatility and improve detection by an electron capture detector (ECD). jfda-online.comlibretexts.org

Once derivatized, the this compound derivative can be separated on a capillary GC column and detected using a flame ionization detector (FID) or, for higher sensitivity and structural information, a mass spectrometer (GC-MS).

| Derivatization Method | Reagent | Derivative | Advantages |

|---|---|---|---|

| Silylation | BSTFA, MTBSTFA | TMS, TBDMS | Commonly used, effective for polar groups. TBDMS derivatives are more stable against hydrolysis. sigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | TFA | Increases volatility and allows for sensitive detection with ECD. jfda-online.comlibretexts.org |

This compound is a chiral compound, existing as two enantiomers (D- and L-forms). The separation of these enantiomers is crucial in many fields, particularly in pharmaceuticals, as different enantiomers can have distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.govslideshare.netspringernature.comyakhak.orgvt.edu

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown great success in separating a broad range of chiral compounds, including amines and amino acids. nih.govslideshare.netspringernature.comyakhak.orgvt.edu

The chiral recognition mechanism on these CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral environment allowing for the discrimination between the enantiomers. vt.edu The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Chiral Recognition Mechanism | Application |

|---|---|---|---|

| Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD) | Hexane/Isopropanol or Hexane/Ethanol | Hydrogen bonding, π-π interactions, steric effects. slideshare.netvt.edu | Enantiomeric separation of a wide range of chiral amines and amino acids. nih.govyakhak.org |

| Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Aqueous-organic mobile phases | Ionic interactions, hydrogen bonding. | Separation of underivatized amino acid enantiomers. |

For the analysis of this compound in highly complex matrices, such as biological fluids or environmental samples, one-dimensional HPLC may not provide sufficient resolution. In such cases, two-dimensional liquid chromatography (2D-HPLC or 2D-LC) offers significantly enhanced separation power. nih.govchromatographyonline.comresearchgate.netchromatographyonline.com

In 2D-LC, a fraction or multiple fractions from the first dimension of separation are transferred to a second column with a different separation mechanism (orthogonality). This allows for the separation of components that co-elute in the first dimension. A common setup for the analysis of polar compounds in a complex sample is to use a hydrophilic interaction liquid chromatography (HILIC) column in the first dimension, followed by a reversed-phase C18 column in the second dimension.

When coupled with mass spectrometry (2D-LC-MS), this technique provides a powerful platform for the comprehensive analysis of complex mixtures, enabling the identification and quantification of low-abundance components like this compound. nih.govchromatographyonline.comresearchgate.netchromatographyonline.com The first dimension can also serve as a sample clean-up step, removing matrix components that could interfere with the analysis in the second dimension. researchgate.netchromatographyonline.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. analytik.co.uknih.goveag.comscialert.netchemicalbook.comsphinxsai.comnih.gov For this compound, these techniques can be used to confirm its structure by identifying the characteristic vibrational modes of its constituent groups.

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, resulting in a spectrum with bands corresponding to specific vibrational modes.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by the molecule. The resulting spectrum also shows vibrational modes, but the selection rules are different from FTIR, making the two techniques complementary.

The key functional groups in this compound and their expected vibrational frequencies are:

Amine (N-H) group: The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹.

Carboxylic acid (COOH) group: The O-H stretching vibration is a broad band in the range of 2500-3300 cm⁻¹. The C=O stretching vibration gives a strong absorption band around 1700-1760 cm⁻¹.

Ethyl (-CH₂CH₃) and Alanine (B10760859) backbone (C-H) groups: The C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear at lower frequencies.

C-N and C-C bonds: The stretching vibrations of these bonds are found in the fingerprint region (below 1500 cm⁻¹) of the spectrum.

By comparing the experimental FTIR and Raman spectra of this compound with established correlation charts and spectra of related compounds like N-methylaniline and N,N-dimethylaniline, a detailed assignment of the observed vibrational bands can be made, confirming the presence of all the expected functional groups and thus verifying the molecular structure. sphinxsai.comnih.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine | N-H stretch | 3300 - 3500 | FTIR, Raman |

| Amine | N-H bend | ~1600 | FTIR |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | FTIR |

| Carboxylic Acid | C=O stretch | 1700 - 1760 | FTIR (strong), Raman |

| Alkyl | C-H stretch | 2850 - 3000 | FTIR, Raman |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of a secondary amine, a carboxylic acid, and aliphatic hydrocarbon chains gives rise to a complex and informative spectrum.

Key Research Findings:

While specific experimental FT-IR data for this compound is not widely available in peer-reviewed literature, the expected vibrational modes can be predicted based on the known absorption ranges for its constituent functional groups and by comparison with the well-studied spectrum of alanine.

N-H Stretching: The secondary amine group (N-H) is expected to show a stretching vibration in the region of 3300-3500 cm⁻¹. This band is typically of medium intensity and can sometimes be broad, especially if hydrogen bonding is present.

O-H Stretching: The hydroxyl group (-OH) of the carboxylic acid will exhibit a very broad and intense absorption band in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers.

C-H Stretching: The aliphatic C-H bonds of the ethyl and methyl groups will give rise to strong absorption bands in the 2850-3000 cm⁻¹ region.

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid is one of the most characteristic and intense bands in the IR spectrum, expected to appear in the region of 1700-1725 cm⁻¹ for a saturated carboxylic acid.

N-H Bending: The bending vibration of the secondary amine is anticipated to occur around 1550-1650 cm⁻¹.

C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group typically appear as a series of bands between 1210 cm⁻¹ and 1440 cm⁻¹.

The table below summarizes the predicted characteristic FT-IR vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |

| Secondary Amine (N-H) | Bending | 1550 - 1650 |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 |

| Carboxylic Acid (O-H) | Bending (in-plane) | 1395 - 1440 |

Raman Spectroscopy Applications

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons are scattered from a molecule, most of them are elastically scattered (Rayleigh scattering), with no change in energy. However, a small fraction of photons are inelastically scattered (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. For this compound, Raman spectroscopy can provide valuable insights into the vibrations of the carbon skeleton and other specific functional groups.

Key Research Findings:

As with FT-IR, specific experimental Raman spectra for this compound are not readily found in the scientific literature. However, predictions for the Raman active modes can be made based on its molecular structure and by analogy to similar compounds.

C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methyl groups are expected to produce strong signals in the Raman spectrum in the 2800-3000 cm⁻¹ region.

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds within the molecular backbone will be Raman active and are expected in the 800-1200 cm⁻¹ range.

C=O Stretching: The carbonyl stretch of the carboxylic acid, while strong in the IR, is also expected to be present in the Raman spectrum, typically in the 1600-1750 cm⁻¹ region.

N-H Stretching: The N-H stretching vibration of the secondary amine may be observed, though it is often weaker in Raman than in IR.

COO⁻ Symmetric Stretching: In the zwitterionic form, the symmetric stretching of the carboxylate group (COO⁻) gives a strong Raman band, typically around 1410 cm⁻¹.

The following table outlines the predicted Raman active modes for this compound.

| Functional Group | Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |

| Alkyl (C-H) | Stretching | 2800 - 3000 |

| Carboxylic Acid (C=O) | Stretching | 1600 - 1750 |

| Carboxylate (COO⁻) | Symmetric Stretching | ~1410 |

| Carbon Backbone (C-C) | Stretching | 800 - 1200 |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption of energy corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule.

This compound, being a saturated amino acid derivative without a significant chromophore that absorbs in the visible region, is expected to exhibit absorption primarily in the ultraviolet region. The electronic transitions possible in this compound involve the non-bonding (n) electrons on the oxygen and nitrogen atoms and the sigma (σ) electrons in the single bonds.

Key Research Findings:

Specific experimental UV-Vis spectral data for this compound is scarce in published literature. The expected electronic transitions are based on the functional groups present in the molecule.

n → σ* Transitions: The lone pair of electrons on the nitrogen of the secondary amine and the oxygens of the carboxylic acid can be excited to an anti-bonding σ* orbital. These transitions typically occur at shorter wavelengths, in the far UV region (below 200 nm).

n → π* Transitions: The carbonyl group of the carboxylic acid contains non-bonding electrons on the oxygen atom and a π-bond. Therefore, an n → π* transition is possible. This transition is typically weak and occurs at a longer wavelength than π → π* transitions, often in the 200-300 nm range for simple carbonyl compounds.

σ → σ* Transitions: The excitation of an electron from a bonding σ orbital to an anti-bonding σ* orbital requires a large amount of energy and thus occurs at very short wavelengths, typically below 150 nm.

The table below summarizes the potential electronic transitions for this compound.

| Type of Transition | Associated Functional Group(s) | Expected Wavelength Region (nm) |

| n → π | Carboxylic Acid (C=O) | ~200 - 300 |

| n → σ | Secondary Amine (N-H), Carboxylic Acid (-OH, C=O) | < 200 |

| σ → σ* | C-C, C-H, C-N, C-O, O-H, N-H bonds | < 150 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By passing X-rays through a single crystal of a compound, a diffraction pattern is produced. The analysis of the positions and intensities of the diffracted X-ray beams allows for the calculation of the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information about its molecular conformation in the solid state. It would reveal how the ethyl group is oriented relative to the rest of the molecule and how the molecules pack together in the crystal lattice, including details of intermolecular interactions such as hydrogen bonding.

Key Research Findings:

As of the current literature survey, a published crystal structure for this compound has not been identified. Therefore, no experimental crystallographic data can be presented. However, based on the known structures of other amino acids, it is expected that this compound would crystallize in a zwitterionic form, with a protonated amino group (NH₂⁺) and a deprotonated carboxyl group (COO⁻). The crystal structure would likely be stabilized by a network of hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules.

A hypothetical X-ray crystallographic study of this compound would yield precise data on:

Unit cell dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Space group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic coordinates: The x, y, and z coordinates of each atom in the asymmetric unit.

Bond lengths and angles: The precise distances between bonded atoms and the angles between adjacent bonds.

Torsional angles: The dihedral angles that define the conformation of the molecule.

Intermolecular interactions: The geometry of hydrogen bonds and other non-covalent interactions that govern the crystal packing.

Without experimental data, a table of crystallographic parameters cannot be provided.

Computational and Theoretical Investigations of N Ethylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic structure and predicting the reactivity of N-ethylalanine. A notable theoretical study employed various calculation methods, including Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset second-order perturbation theory (MP2), to investigate the compound's properties. researchgate.net

These calculations focused on determining key electronic variables such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial for understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability. researchgate.net

From these primary energy variables, several reactivity descriptors were calculated to provide a more nuanced picture of the molecule's behavior. researchgate.net These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These theoretical studies provide a foundational understanding of the intrinsic electronic characteristics of this compound, which governs its interactions and chemical reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

In principle, MD simulations could be employed to model this compound in various environments, such as in an aqueous solution, to understand its dynamic behavior. Such simulations would track the movements of each atom over time based on a defined force field, revealing the molecule's preferred three-dimensional shapes (conformers) and the rotational freedom around its single bonds. bonvinlab.orgnih.gov Furthermore, these simulations could elucidate how this compound interacts with surrounding solvent molecules through hydrogen bonding and other non-covalent forces, providing insight into its solvation and transport properties. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) has been specifically applied to study the ionization process of this compound, which is a fundamental chemical reaction. researchgate.net In a comparative study, DFT calculations using the B3LYP functional were performed alongside HF and MP2 methods to determine the ionization constants (pKa) of a series of N-substituted amino acids, including this compound. researchgate.net

The study correlated the calculated electronic parameters (HOMO, LUMO, etc.) with experimentally determined pKa values. This approach allows for the elucidation of the relationship between the molecule's electronic structure and its acid-base chemistry. By analyzing the electronic properties of the neutral and ionized forms of the molecule, DFT provides insights into the energetics and feasibility of the proton transfer reaction, which is central to its behavior in biological and chemical systems. researchgate.net The results indicated that all tested theoretical methods could establish a good correlation with experimental values, thereby validating the use of DFT for studying the reactivity of this compound. researchgate.net

In Silico Modeling of this compound Interactions with Biological Macromolecules

Detailed in silico modeling studies, such as molecular docking or binding simulations, of this compound with specific biological macromolecules like proteins or enzymes are not prominently featured in the available literature.

Generally, in silico techniques are powerful tools for predicting how a small molecule might interact with a biological target. scielo.brresearchgate.net These methods would typically involve computationally "docking" the 3D structure of this compound into the active or binding site of a protein. scielo.br The goal would be to predict the preferred binding orientation and to calculate a "docking score" or binding free energy, which estimates the strength of the interaction. scielo.br Such studies could hypothesize potential protein targets for this compound and guide further experimental validation.

Prediction and Validation of Spectroscopic Properties of this compound

Computational methods have been successfully used to predict and validate key physicochemical properties of this compound that are often determined experimentally by spectroscopic methods. A significant study focused on the theoretical calculation of ionization constants (pKa) for this compound and other related amino acid derivatives. researchgate.net

In this research, values for electronic properties calculated via HF, DFT, and MP2 methods were correlated with known experimental pKa values. The results demonstrated a strong relationship between the theoretical and experimental data. Notably, the MP2 method was found to provide the best agreement, with a high correlation coefficient (0.997) and a low standard error (0.162), validating the accuracy of the computational predictions for this property. researchgate.net While direct prediction of full IR or NMR spectra was not the focus, the successful prediction of a property like pKa, which is often measured using techniques like potentiometric or spectrophotometric titration, showcases the power of computational chemistry to validate and explain experimental results.

Below is a table of computed properties for this compound from the PubChem database. nih.gov

| Property | Value |

| Molecular Weight | 117.15 g/mol |

| XLogP3 | -2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 117.078978594 Da |

| Topological Polar Surface Area | 49.3 Ų |

| Heavy Atom Count | 8 |

Biochemical and Biological Relevance of N Ethylalanine

Occurrence and Distribution in Natural and Extraterrestrial Environments

The presence of simple, non-proteinogenic amino acids like N-ethylalanine in abiotic environments provides crucial insights into the prebiotic chemistry that may have preceded life on Earth. Carbonaceous chondrite meteorites, in particular, serve as pristine records of the chemical inventory of the early solar system.

This compound has been identified as a product in laboratory experiments simulating prebiotic conditions. For instance, spark discharge experiments acting on a mixture of methane, nitrogen, and water with traces of ammonia (B1221849) have been shown to produce this compound, alongside other N-alkylated and nonprotein amino acids. rsc.orgchemblink.com This suggests that energy-driven reactions in a reducing atmosphere can lead to the formation of such compounds.

The most widely accepted mechanism for the formation of α-amino acids in meteorites is the Strecker synthesis. csic.esresearchgate.netanr.frnsf.gov This pathway involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. csic.esresearchgate.net For this compound, a modified Strecker reaction would occur where ethylamine (B1201723), instead of ammonia, reacts with an appropriate aldehyde (e.g., acetaldehyde) and cyanide. The high relative abundances of α-amino acids found in meteorites like Murchison are consistent with a Strecker-cyanohydrin dominated synthesis occurring during aqueous alteration on the meteorite's parent body. mdpi.com The presence of a diverse suite of N-substituted amino acids in these meteorites supports the plausibility of such abiotic synthetic routes. researchgate.net

Distinguishing indigenous extraterrestrial organic molecules from terrestrial contaminants is a critical challenge in meteorite analysis. cymitquimica.com Several key strategies are employed to verify the extraterrestrial origin of amino acids like this compound.

Presence of Non-Proteinogenic Amino Acids: The detection of amino acids that are rare or absent in the terrestrial biosphere, such as α-aminoisobutyric acid (AIB) and isovaline, is a strong indicator of an extraterrestrial origin. tandfonline.com this compound falls into this category of non-biological amino acids.

Enantiomeric Ratios: With the exception of glycine, amino acids are chiral. Biological processes on Earth almost exclusively produce and use L-enantiomers. In contrast, abiotic synthesis, such as the Strecker synthesis, typically produces a racemic mixture (equal amounts of L- and D-enantiomers, D/L ≈ 1). The finding of racemic alanine (B10760859) and other proteinogenic amino acids in meteorite samples is considered strong evidence against terrestrial contamination. mdpi.com While some meteoritic amino acids show slight L-enantiomeric excesses, attributed to abiotic processes in the early solar system, a significant L-excess in common protein amino acids is a hallmark of biological contamination. mdpi.comub.edud-nb.info

Isotopic Analysis: The stable isotopic composition (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, D/H) of meteoritic organic matter is often distinct from that of terrestrial materials. rsc.org Extraterrestrial amino acids are typically enriched in the heavier isotopes (¹³C, ¹⁵N, and D) compared to their terrestrial counterparts. rsc.orgwiseguyreports.com For example, carbon isotope measurements (δ¹³C) of amino acids in the Murchison meteorite show significant ¹³C enrichment, confirming their extraterrestrial origin. wiseguyreports.com This isotopic signature serves as a robust tool to differentiate indigenous molecules from contaminants.

Table 6.1: Indicators for Differentiating Extraterrestrial vs. Terrestrial Amino Acids This table provides a general summary of analytical indicators. Specific values can vary between different meteorites and analytical methods.

| Indicator | Extraterrestrial Origin | Terrestrial Contamination |

|---|---|---|

| Amino Acid Type | Presence of non-proteinogenic amino acids (e.g., AIB, Isovaline, this compound) rsc.orgtandfonline.com | Predominance of the 20 common proteinogenic amino acids. |

| Enantiomeric Ratio (D/L) | Typically racemic (D/L ≈ 1) for most α-H amino acids. mdpi.com | Strong L-enantiomer excess (L > D). mdpi.com |

| Carbon Isotope Ratio (δ¹³C) | Enriched in ¹³C (positive δ¹³C values). wiseguyreports.com | Depleted in ¹³C (negative δ¹³C values). |

| Nitrogen Isotope Ratio (δ¹⁵N) | Enriched in ¹⁵N (positive δ¹⁵N values). rsc.org | Values typically closer to atmospheric N₂. |

| Hydrogen Isotope Ratio (δD) | Enriched in Deuterium (positive δD values). rsc.org | Terrestrial values are significantly lower. |

Metabolic Pathways and Biotransformations Involving N-Alkylated Amino Acids (General Principles)

While specific metabolic pathways for this compound are not extensively characterized, the general principles governing the biotransformation of N-alkylated amino acids provide a framework for understanding its likely fate in biological systems. N-alkylation significantly alters the chemical properties of an amino acid, primarily by increasing steric bulk around the nitrogen atom and removing a hydrogen bond donor. These changes often render the molecule more resistant to degradation by standard metabolic enzymes.